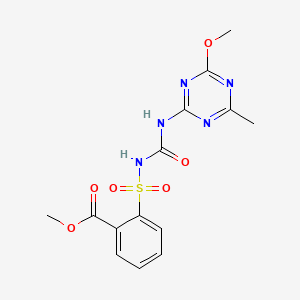

Dimethoxy Chlorimuron

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H18N4O7S |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |

InChI |

InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22) |

InChI Key |

LOTWAFIVDZLUEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethoxy Chlorimuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethoxy Chlorimuron, a sulfonylurea compound with potential herbicidal activity. This document details the synthetic pathway, experimental protocols, and quantitative data, tailored for an audience of researchers, scientists, and professionals in drug development.

Introduction

This compound, chemically known as ethyl 2-(((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoyl)benzoate, is an analog of the commercial herbicide Chlorimuron-ethyl. In this derivative, the chlorine atom on the pyrimidine ring is substituted with a methoxy group. Like other sulfonylurea herbicides, its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This guide will focus on the chemical synthesis of this compound, providing a logical workflow from starting materials to the final product.

Synthetic Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Synthesis of the key intermediate: 2-amino-4,6-dimethoxypyrimidine (ADMP).

-

Coupling of ADMP with a sulfonyl isocyanate to form the final sulfonylurea bridge.

A general overview of the synthetic workflow is presented below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP)

The synthesis of the crucial intermediate, 2-amino-4,6-dimethoxypyrimidine (ADMP), can be achieved through a multi-step process starting from malononitrile. The following protocol is adapted from established methods for ADMP synthesis.

Step 1: Preparation of Dimethoxy propane diimine dihydrochloride

-

In a suitable reaction vessel, a solution of malononitrile in methanol is prepared.

-

The solution is cooled to a temperature between -15°C and 45°C.

-

A specific catalyst, such as a Lewis acid, is added to the solution.

-

Dry hydrogen chloride gas is then passed through the reaction mixture while maintaining the pressure at 0.1 to 0.5 MPa.

-

The reaction is stirred for 4 to 10 hours.

-

After the reaction is complete, the system is degassed, and the resulting product is filtered to obtain a solution of dimethoxy propane diimine dihydrochloride, which can be used directly in the next step.

Step 2: Preparation of 3-amino-3-methoxy-N-cyano-2-propeneimidate

-

A buffered solution is prepared, for example, using sodium phosphate dibasic and ammonium bicarbonate.

-

The solution is cooled to below 0°C.

-

A 50% aqueous solution of cyanamide (NH2CN) is added.

-

The solution of dimethoxy propane diimine dihydrochloride from the previous step is then added dropwise, maintaining the pH of the reaction mixture between 8 and 9.

-

The reaction is maintained at a temperature of 5 to 10°C for 8 hours.

-

The resulting precipitate is collected by suction filtration, washed with water, and dried to yield 3-amino-3-methoxy-N-cyano-2-propeneimidate.

Step 3: Cyclization to 2-amino-4,6-dimethoxypyrimidine (ADMP)

-

The 3-amino-3-methoxy-N-cyano-2-propeneimidate is added to a solvent such as toluene or chlorobenzene.

-

A catalyst, for instance, boric acid or N,N-dimethylacetamide, is introduced into the mixture.

-

The reaction mixture is heated to a temperature between 120°C and 140°C and maintained for 3 to 5 hours to effect cyclization.

-

Upon completion, the reaction mixture is cooled, and the crude product precipitates.

-

Recrystallization from a suitable solvent like hot toluene yields pure, white crystals of 2-amino-4,6-dimethoxypyrimidine (ADMP).

| Parameter | Value | Reference |

| Step 1: Imidization | ||

| Reactants | Malononitrile, Methanol, Dry HCl | CN103159684B |

| Temperature | -15 to 45 °C | CN103159684B |

| Pressure | 0.1 - 0.5 MPa | CN103159684B |

| Reaction Time | 4 - 10 hours | CN103159684B |

| Step 2: Cyanamide Substitution | ||

| Reactants | Dimethoxy propane diimine dihydrochloride, Cyanamide | CN103159684B |

| Temperature | 5 - 10 °C | CN103159684B |

| pH | 8 - 9 | CN103159684B |

| Reaction Time | 8 hours | CN103159684B |

| Step 3: Cyclization | ||

| Reactant | 3-amino-3-methoxy-N-cyano-2-propeneimidate | CN103159684B |

| Solvent | Toluene or Chlorobenzene | CN103159684B |

| Temperature | 120 - 140 °C | CN103159684B |

| Reaction Time | 3 - 5 hours | CN103159684B |

| Overall Yield of ADMP | >77% | CN103159684B |

| Purity of ADMP | >99% | CN103159684B |

Table 1: Quantitative Data for the Synthesis of 2-amino-4,6-dimethoxypyrimidine (ADMP).

Synthesis of this compound

The final step in the synthesis is the coupling of ADMP with an appropriate sulfonyl isocyanate. The following protocol is based on the synthesis of structurally similar sulfonylurea herbicides like nicosulfuron and bensulfuron-methyl.

Step 4: Coupling Reaction

-

In a reaction vessel, 2-amino-4,6-dimethoxypyrimidine (ADMP) is dissolved in a suitable aprotic solvent, such as methylcyclohexane or toluene.

-

Ethyl 2-(isocyanatosulfonyl)benzoate is added to the reaction mixture. The molar ratio of ADMP to the sulfonyl isocyanate is typically in the range of 1:1 to 1:1.5.

-

The reaction is carried out at a temperature of 80-100°C under reduced pressure.

-

During the reaction, the alcohol generated as a byproduct is continuously removed by rectification.

-

The reaction is monitored for completion, with a typical reaction time ranging from 0.5 to 30 hours.

-

After the reaction is complete, the mixture is cooled to 60-80°C and filtered while hot.

-

The filter cake is then dried to yield the final product, this compound. The filtrate, containing unreacted ADMP, can be recycled.

| Parameter | Value | Reference |

| Reactants | 2-amino-4,6-dimethoxypyrimidine, Ethyl 2-(isocyanatosulfonyl)benzoate | CN101671328B |

| Solvent | Methylcyclohexane or Toluene | CN101671328B |

| Temperature | 80 - 100 °C | CN101671328B |

| Pressure | Reduced | CN101671328B |

| Reaction Time | 0.5 - 30 hours | CN101671328B |

| Expected Yield | ~99% | CN101671328B |

| Expected Purity | >98% | CN101671328B |

Table 2: Quantitative Data for the Synthesis of this compound.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound, like other sulfonylurea herbicides, functions by inhibiting the acetolactate synthase (ALS) enzyme. ALS is the first and rate-limiting enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, the herbicide effectively halts cell division and growth in susceptible plants, ultimately leading to their death.

Discovery and history of Dimethoxy Chlorimuron

An in-depth search for "Dimethoxy Chlorimuron" has yielded no results, suggesting that this specific compound may not be a recognized or publicly documented chemical entity. It is possible that the name is a result of a typographical error, a misinterpretation of a related compound, or refers to a very new or proprietary substance not yet described in publicly accessible scientific literature.

To provide a comprehensive technical guide as requested, clarification on the correct name of the compound is necessary. Potential alternative, structurally related, or similarly named herbicides that could be of interest include:

-

Chlorimuron-ethyl: A widely known sulfonylurea herbicide.

-

Metsulfuron-methyl: Another common sulfonylurea herbicide.

-

Nicosulfuron: A sulfonylurea herbicide used for corn crops.

Without a valid compound name, it is not possible to proceed with the detailed data presentation, experimental protocols, and visualizations required for the in-depth technical guide. Further investigation is pending clarification of the substance .

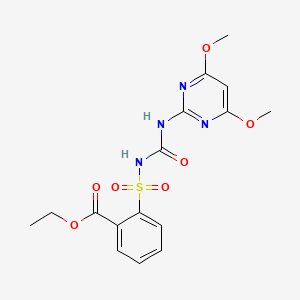

An In-depth Technical Guide to Chlorimuron-ethyl

A comprehensive review of the chemical properties, mechanism of action, metabolism, toxicology, and analytical methods for the sulfonylurea herbicide, Chlorimuron-ethyl.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is intended for scientific and research purposes only. The term "Dimethoxy Chlorimuron" as initially queried did not yield significant results in scientific literature; therefore, this guide focuses on the closely related and well-documented compound, Chlorimuron-ethyl. It is presumed that "this compound" may be a metabolite, impurity, or a misnomer for Chlorimuron-ethyl.

Chemical and Physical Properties

Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family. It is widely used for the pre- and post-emergence control of broadleaf weeds in crops such as soybeans and peanuts.[1]

| Property | Value | Reference |

| IUPAC Name | ethyl 2-[[[(4-chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate | [2] |

| CAS Number | 90982-32-4 | [2] |

| Molecular Formula | C₁₅H₁₅ClN₄O₆S | [3] |

| Molecular Weight | 414.8 g/mol | [3] |

| Appearance | Colorless crystals or white solid | [3] |

| Melting Point | 186 °C | |

| Water Solubility | 11 mg/L (at pH 5), 1200 mg/L (at pH 7) | [4] |

| Vapor Pressure | 4 x 10⁻¹² mm Hg (at 25 °C) | [3] |

| pKa | 4.2 | [4][5] |

| Octanol-Water Partition Coefficient (Kow) | 320 (at pH 5), 2.3 (at pH 7) | [4] |

Mechanism of Action

Chlorimuron-ethyl's primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1] By inhibiting ALS, chlorimuron-ethyl disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants.[1][3]

Signaling Pathway Diagram

Metabolism

Chlorimuron-ethyl is metabolized in both plants and animals. The rate and pathway of metabolism can vary significantly between species, which is the basis for its selective herbicidal activity.

Plant Metabolism

In tolerant plants like soybeans, chlorimuron-ethyl is rapidly metabolized into non-herbicidal products. The primary metabolic pathways include hydroxylation and conjugation.[6] In susceptible weeds, the metabolic rate is much slower, allowing the herbicide to exert its toxic effects.[7]

Animal Metabolism

In rats, chlorimuron-ethyl is extensively metabolized and excreted in both urine and feces, with a biological half-life of approximately 50 hours.[3] The liver is a primary site of metabolism.[3]

Proposed Metabolic Pathway in Microbes

Based on studies of the bacterium Chenggangzhangella methanolivorans strain CHL1, several degradation pathways for chlorimuron-ethyl have been proposed. These include cleavage of the sulfonylurea bridge, de-esterification, and pyrimidine ring opening.[8]

Toxicological Data

Chlorimuron-ethyl exhibits low acute toxicity to mammals.

Acute Toxicity

| Species | Route | LD₅₀ | Toxicity Category | Reference |

| Rat | Oral | > 5000 mg/kg | IV | [2] |

| Rabbit | Dermal | > 2000 mg/kg | III | [2] |

| Rat | Inhalation (4h) | > 5 mg/L | IV | [9] |

| Mallard Duck | Oral | > 2510 mg/kg | Practically Non-toxic | [2] |

| Rainbow Trout (96h) | Aquatic | > 12 mg/L | Slightly Toxic | [2] |

| Bluegill Sunfish (96h) | Aquatic | > 10 mg/L | Slightly Toxic | [2] |

| Daphnia magna (48h) | Aquatic | > 10 mg/L | Slightly Toxic | [2] |

Chronic Toxicity

| Study | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |

| 90-Day Feeding | Dog | 2.5 mg/kg/day | - | - | [2] |

| 1-Year Feeding | Dog | 6.25 mg/kg/day | - | - | [2] |

| 18-Month Chronic/Oncogenicity | Mouse | 3.75 mg/kg/day | - | No oncogenic effects at 187.5 mg/kg/day | [2] |

| 2-Year Chronic/Oncogenicity | Rat | 12.5 mg/kg/day | - | No oncogenic effects at 125 mg/kg/day | [2] |

| 2-Generation Reproduction | Rat | 1.25 mg/kg/day (fetotoxic) | - | - | [2] |

| Teratology | Rat | 30 mg/kg/day (maternal and fetotoxic) | 150 mg/kg/day | - | [2] |

| Teratology | Rabbit | 15 mg/kg/day (fetotoxic) | 60 mg/kg/day (maternal) | No teratogenic effects at 300 mg/kg/day | [2] |

Environmental Fate

| Parameter | Value | Conditions | Reference |

| Soil Half-life (field) | 14-42 days | Varies with pH and microbial activity | [10] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 30 - 170 mL/g | Indicates high to very high mobility | [3] |

| Hydrolysis Half-life | 17 days | pH 5, 25 °C | [3] |

| Photodegradation Half-life (soil surface) | ~36 days | - | [3] |

Experimental Protocols

Analysis of Chlorimuron-ethyl in Soil by HPLC

This protocol describes a multi-dimensional High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of chlorimuron-ethyl residues in soil.

1. Sample Extraction:

-

Weigh 100.0 g of soil into a 250-mL centrifuge bottle.

-

Add 25 mL of 0.03 M Phosphate buffer (pH 3.0) and 100.0 mL of 100% ethyl acetate.

-

Shake the sample for 15 minutes.

-

Centrifuge for 10 minutes at approximately 3000 RPM.

-

The supernatant is collected for cleanup.

2. Sample Cleanup:

-

The soil extract is passed through a pre-treated C8 solid-phase extraction (SPE) disk.

-

Chlorimuron-ethyl is eluted from the disk with 100% ethyl acetate.

-

The eluate is evaporated to dryness and reconstituted in the initial mobile phase (35% acetonitrile / 65% 0.03 M phosphate buffer, pH 3.0).

3. HPLC Analysis:

-

Instrumentation: HPLC system with a UV detector.

-

Columns: A two-column series is used. The first is a "clean-up" column, and the second is the analytical column (e.g., Zorbax® SB-Cyano).

-

Mobile Phase: Isocratic elution with 35% acetonitrile and 65% 0.03 M phosphate buffer (pH 3.0).

-

Detection: UV absorbance at 240 nm.

-

Quantitation: The limit of detection (LOD) is approximately 0.200 ppb, and the limit of quantitation (LOQ) is approximately 0.400 ppb.[5]

Experimental Workflow Diagram

Synthesis

A general synthesis process for a key intermediate of chlorimuron-ethyl, 2-amino-4-chloro-6-methoxypyrimidine, involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium methoxide in a mixed solvent system. The product is then purified through crystallization.[11]

Conclusion

Chlorimuron-ethyl is a potent and selective sulfonylurea herbicide with a well-defined mechanism of action targeting acetolactate synthase. Its efficacy and crop selectivity are largely determined by the differential metabolic rates between target weeds and tolerant crops. While exhibiting low acute toxicity to mammals, its environmental fate, particularly its mobility in soil, warrants careful management to prevent groundwater contamination. The analytical methods for its detection are well-established, allowing for effective monitoring of its residues in various environmental matrices. This technical guide provides a foundational understanding for researchers and professionals working with this class of herbicides.

References

- 1. smagrichem.com [smagrichem.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. epa.gov [epa.gov]

- 6. Uptake, Translocation, and Metabolism of Chlorimuron in Soybean (Glycine max) and Morningglory (Ipomoea spp.) | Weed Technology | Cambridge Core [cambridge.org]

- 7. isws.illinois.edu [isws.illinois.edu]

- 8. A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpc-standards.com [hpc-standards.com]

- 10. Chlorimuron-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]

- 11. CN102603651A - Novel synthesis process of high-purity pesticide intermediate - Google Patents [patents.google.com]

The Biological Activity of Dimethoxy Chlorimuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of Dimethoxy Chlorimuron, a sulfonylurea herbicide. As a potent inhibitor of the acetolactate synthase (ALS) enzyme, it disrupts the biosynthesis of essential branched-chain amino acids in susceptible plants, leading to growth cessation and eventual death. This document details the mechanism of action, presents quantitative data on the herbicidal activity of structurally related compounds, outlines detailed experimental protocols for its evaluation, and provides visualizations of the key biological pathway and experimental workflows.

Introduction

This compound belongs to the sulfonylurea class of herbicides, which are widely used in agriculture due to their high efficacy at low application rates, broad weed control spectrum, and low mammalian toxicity. While specific data for a compound explicitly named "this compound" is sparse in publicly available literature, it is understood to be a close analog of the well-characterized herbicide, chlorimuron-ethyl. The "dimethoxy" designation most commonly refers to the presence of a 4,6-dimethoxypyrimidine ring, a key moiety in many potent sulfonylurea herbicides. This guide will, therefore, focus on the biological activity of sulfonylurea compounds featuring this critical structural component.

The primary mode of action for this class of compounds is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is pivotal in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.

Mechanism of Action: Inhibition of Acetolactate Synthase

The herbicidal effect of this compound is initiated by its absorption through the roots and foliage of the plant, followed by translocation to the growing points (meristematic tissues) via both the xylem and phloem. In these tissues, it acts as a potent inhibitor of the ALS enzyme.

The acetolactate synthase enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids. Specifically, it is responsible for two parallel reactions: the condensation of two pyruvate molecules to form 2-acetolactate (a precursor to valine and leucine) and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate (a precursor to isoleucine).

By binding to the ALS enzyme, this compound blocks the active site, preventing the substrates from binding and thereby halting the production of these essential amino acids. This leads to a rapid cessation of cell division and plant growth. Susceptible plants exhibit characteristic symptoms, including chlorosis (yellowing) of new growth within 5-7 days, followed by stunting, leaf curling, necrosis, and complete plant death within 21-28 days.

Signaling Pathway: Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.

Quantitative Data

In Vitro Acetolactate Synthase (ALS) Inhibition

The following table summarizes the in vitro inhibitory activities (IC50) of various sulfonylurea derivatives containing a 4,6-dimethoxypyrimidine ring against barley ALS. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound ID | Phenyl Ring Substituent | IC50 (µM) |

| 1 | 2-COOCH3 | 0.2 |

| 2 | 2-SO2CH3 | 1.5 |

| 3 | 2-Cl | 2.5 |

| 4 | 2-NO2 | 5.0 |

| 5 | 2-CH3 | 20.0 |

| 6 | H | 200.0 |

Data sourced from a study on the interaction of barley acetolactate synthase with 4,6-dimethoxypyrimidine inhibitors.[1]

Whole-Plant Herbicidal Activity

The herbicidal activity of sulfonylurea compounds is often evaluated through whole-plant bioassays. The following table presents the inhibition rates of various 4,6-disubstituted pyrimidine and triazine-based chlorsulfuron derivatives on the root growth of Brassica napus and Echinochloa crusgalli at a concentration of 150 g/ha.

| Compound ID | Heterocycle | Phenyl Ring Substituent | Brassica napus Inhibition (%) | Echinochloa crusgalli Inhibition (%) |

| W105 | 4,6-dimethoxytriazine | 2-Cl, 5-N(C2H5)2 | 88.1 | 90.6 |

| W106 | 4,6-dimethylpyrimidine | 2-Cl, 5-N(C2H5)2 | 100 | 98.4 |

| W109 | 4,6-dimethoxypyrimidine | 2-Cl, 5-N(C2H5)2 | 100 | 98.4 |

| W110 | 4,6-dimethoxytriazine | 2-Cl, 5-N(C2H5)2 | 94.2 | 79.4 |

| W111 | 4,6-dimethyltriazine | 2-Cl, 5-N(C2H5)2 | 100 | 98.4 |

| Chlorsulfuron | 4-methoxy-6-methyltriazine | 2-Cl | 100 | 60.2 |

Data adapted from a study on the synthesis and herbicidal activity of pyrimidine- and triazine-substituted chlorsulfuron derivatives.[2]

Experimental Protocols

The biological activity of this compound and related sulfonylurea herbicides can be assessed through various in vitro and in vivo assays.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit the activity of the ALS enzyme by 50% (IC50).

Methodology:

-

Enzyme Extraction:

-

Isolate and partially purify ALS from a suitable plant source (e.g., etiolated barley shoots).

-

Homogenize the plant tissue in an extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate to remove cell debris.

-

Subject the supernatant to ammonium sulfate precipitation and further chromatographic purification steps (e.g., hydrophobic interaction chromatography).

-

Determine the protein concentration of the purified enzyme solution.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Na-phosphate, pH 6.5), the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MnCl2, FAD).

-

Add varying concentrations of the test compound (this compound) to the reaction mixture.

-

Initiate the reaction by adding the purified ALS enzyme.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding sulfuric acid.

-

Heat the mixture to convert the product (acetolactate) to acetoin.

-

Quantify the amount of acetoin produced colorimetrically using the Westerfeld method (measuring absorbance at 530 nm).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Whole-Plant Root Growth Inhibition Bioassay

Objective: To assess the herbicidal effect of the test compound on the root growth of susceptible plant species.

Methodology:

-

Test Species Selection:

-

Choose sensitive indicator species such as rape (Brassica napus), oat (Avena sativa), or ryegrass (Lolium spp.).

-

-

Experimental Setup:

-

Prepare a series of concentrations of the test compound in a suitable solvent.

-

Incorporate the test compound into a growth medium (e.g., agar or soil) in petri dishes or small pots.

-

Include a control group with the growth medium and solvent only.

-

Place a predetermined number of seeds of the test species onto the surface of the growth medium.

-

-

Growth Conditions:

-

Incubate the petri dishes or pots in a controlled environment (growth chamber or greenhouse) with defined temperature, light, and humidity conditions.

-

-

Data Collection and Analysis:

-

After a specified period (e.g., 7-14 days), measure the root length of the seedlings.

-

Calculate the percentage of root growth inhibition for each concentration relative to the control.

-

Determine the GR50 value (the concentration required to inhibit root growth by 50%) by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the biological activity of a potential herbicide like this compound.

Conclusion

This compound, as a member of the sulfonylurea family of herbicides, exhibits its biological activity through the potent and specific inhibition of the acetolactate synthase (ALS) enzyme. This mode of action disrupts the synthesis of essential branched-chain amino acids, leading to the effective control of a wide range of broadleaf weeds. The quantitative data from structurally similar compounds containing the 4,6-dimethoxypyrimidine moiety indicate a high level of herbicidal potency. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and other novel sulfonylurea herbicides. A thorough understanding of its biological activity is crucial for its effective and safe use in agricultural applications and for the development of new and improved weed management strategies.

References

A Technical Guide to the Mode of Action of Chlorimuron-Ethyl on Acetolactate Synthase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mode of action of chlorimuron-ethyl, a sulfonylurea herbicide, on its target enzyme, acetolactate synthase (ALS). Chlorimuron-ethyl is a potent inhibitor of ALS, a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][2] This inhibition leads to a deficiency in these essential amino acids, ultimately causing growth cessation and plant death.[3] This document details the biochemical mechanism of this inhibition, presents quantitative data on its potency, outlines experimental protocols for its study, and provides visual representations of the key pathways and processes involved.

Introduction to Acetolactate Synthase and Sulfonylurea Herbicides

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine pyrophosphate (ThDP)-dependent enzyme that plays a pivotal role in the biosynthesis of branched-chain amino acids.[4] Specifically, it catalyzes the condensation of two molecules of pyruvate to form acetolactate, a precursor for valine and leucine, or the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.[1][5] As these amino acids are essential for protein synthesis and overall plant development, ALS is a prime target for herbicides.[6]

Chlorimuron-ethyl belongs to the sulfonylurea class of herbicides, which are highly effective at low application rates.[3] These herbicides are not competitive inhibitors; instead, they bind to a site on the ALS enzyme that is distant from the active site, inducing a conformational change that prevents the substrate from binding effectively.[6] This allosteric inhibition is highly specific to the plant and microbial enzyme, as animals do not possess ALS, contributing to the low mammalian toxicity of sulfonylurea herbicides.

Quantitative Inhibition Data

The inhibitory potency of chlorimuron-ethyl on acetolactate synthase has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics used to express the efficacy of an inhibitor.

| Inhibitor | Target Enzyme | Ki (app) | IC50 | Reference |

| Chlorimuron-ethyl | Arabidopsis thaliana AHAS | 10.8 nM | Not Reported | [7] |

| Chlorimuron-ethyl | Not Specified | 74.7 ± 6.0 nM | Not Reported | [7] |

| Herbicide Class | Target Enzyme | Typical IC50 Range | Reference |

| Sulfonylureas | Plant ALS | Low nM (10⁻⁹ M) | [6] |

| Imidazolinones | Plant ALS | Low µM (10⁻⁶ M) | [6] |

Experimental Protocols

In Vitro Acetolactate Synthase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory effect of compounds on ALS activity in vitro. The assay is based on the conversion of the enzymatic product, acetolactate, to acetoin, which can be detected colorimetrically.

Materials:

-

Plant tissue (e.g., young leaves)

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), 10 µM FAD, 1 mM pyruvate.

-

Enzyme Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0), 100 mM NaCl, 10 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), 10 µM FAD.

-

Substrate Solution: 200 mM pyruvate in assay buffer.

-

Inhibitor Stock Solution: Chlorimuron-ethyl dissolved in a suitable solvent (e.g., DMSO).

-

Stopping Solution: 0.5 M H₂SO₄.

-

Colorimetric Reagents: 0.5% (w/v) creatine solution, 5% (w/v) α-naphthol solution (freshly prepared in 2.5 M NaOH).

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

The supernatant contains the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

Prepare reaction mixtures in microcentrifuge tubes, each containing:

-

Enzyme extract

-

Varying concentrations of the inhibitor (chlorimuron-ethyl) or solvent control.

-

Enzyme assay buffer to a final volume.

-

-

Pre-incubate the mixtures at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution (pyruvate).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding the stopping solution (H₂SO₄). This also initiates the decarboxylation of acetolactate to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion.

-

Add the colorimetric reagents (creatine and α-naphthol) to each tube.

-

Incubate at 60°C for 15 minutes to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the colored product at 525 nm using a spectrophotometer.

-

Construct a dose-response curve by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Visualizations

Biochemical Pathway of Branched-Chain Amino Acid Synthesis and its Inhibition

References

- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. biogot.com [biogot.com]

- 4. Molecular and phenotypic characterization of Als1 and Als2 mutations conferring tolerance to acetolactate synthase herbicides in soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

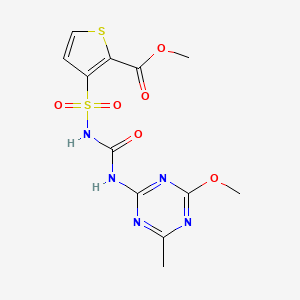

An In-depth Technical Guide to Metsulfuron-methyl (CAS RN: 74223-18-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound associated with CAS number 74223-18-0 is Metsulfuron-methyl. The name "Dimethoxy Chlorimuron" provided in the query does not correspond to this CAS number. This guide focuses exclusively on the scientifically identified compound, Metsulfuron-methyl.

Executive Summary

Metsulfuron-methyl is a potent, selective, systemic herbicide belonging to the sulfonylurea class.[1][2] It is widely used for the pre- and post-emergence control of broadleaf weeds and some annual grasses in cereal crops, pastures, and non-crop areas.[1][3] Its primary mechanism of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[4][5][6] This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in plant death.[1][4] While highly effective as a herbicide, its toxicological profile in mammals is characterized by low acute toxicity.[7][8] This document provides a comprehensive overview of Metsulfuron-methyl, including its applications, mechanism of action, toxicological data, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | methyl 2-[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]sulfamoyl]benzoate |

| CAS Number | 74223-18-0 |

| Molecular Formula | C14H15N5O6S[9] |

| Appearance | White to pale-yellow solid with an ester-like odor[10] |

| Soil Half-Life | Highly variable (14-180 days), with an average of 30 days.[8] Degradation is faster in acidic soils with higher moisture and temperature.[1][8] |

| Stability | Stable to photolysis but degrades in ultraviolet light. Stable to hydrolysis in neutral and alkaline conditions.[1] |

Applications

Metsulfuron-methyl is primarily used as a selective herbicide in agriculture and forestry.[1]

-

Crop Protection : It is effective for weed control in cereals like wheat, barley, and rice.[3][11] Its selectivity is due to rapid metabolism in tolerant crop plants.[1]

-

Pasture and Rangeland Management : Used to control broadleaf weeds in pastures and rangelands.[3]

-

Forestry : Employed for site preparation and conifer release by controlling competing deciduous trees and weeds.[12]

-

Industrial and Non-crop Areas : Used for vegetation management in rights-of-way and industrial sites.[13]

While the primary application is in weed science, the specific enzymatic target (ALS) and its high potency could be of interest to researchers in drug development for exploring enzyme inhibition pathways, although no direct pharmaceutical applications are currently established.

Mechanism of Action

The herbicidal activity of Metsulfuron-methyl stems from its inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][5][6]

-

Systemic Uptake and Translocation : The compound is absorbed through the foliage and roots of the plant and is translocated via the xylem and phloem to the meristematic tissues (growing points).[1][4][6]

-

Enzyme Inhibition : Metsulfuron-methyl binds to the ALS enzyme, preventing it from catalyzing the first step in the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[4][6][14]

-

Cessation of Growth : The inability to produce these critical amino acids halts protein synthesis, which in turn stops cell division and plant growth.[4][14]

-

Symptomology : Symptoms, including chlorosis, stunting, and necrosis, appear gradually over several days as the plant is starved of essential building blocks.[6]

Signaling Pathway Diagram

Caption: Mechanism of action of Metsulfuron-methyl.

Toxicological Profile

Metsulfuron-methyl exhibits low acute toxicity to mammals.[7][8]

| Metric | Value | Species | Notes |

| Acute Oral LD50 | > 5,000 mg/kg | Rat | Very low toxicity.[8] |

| Acute Dermal LD50 | > 2,000 mg/kg | Rabbit | Low toxicity.[8] |

| Acute Inhalation LC50 | > 5 mg/L | Rat | Low toxicity.[8] |

| Eye Irritation | Severe Irritant (Category I) | Rabbit | Causes significant, but reversible, eye irritation.[7][8] |

| Skin Irritation | Non-irritant | Rabbit | Does not cause primary dermal irritation.[7] |

| Skin Sensitization | Not a sensitizer | Guinea Pig | [7] |

| Carcinogenicity | "Not likely to be carcinogenic to humans" | Rat, Mouse | Based on long-term feeding studies.[7][8] |

| Mutagenicity | Non-mutagenic and non-genotoxic | In vitro/In vivo | Based on a battery of tests.[8] |

| Acceptable Daily Intake (ADI) | 0.01 mg/kg/day | - | [8] |

| No-Observed-Effect-Level (NOEL) | 1 mg/kg/day | - | [8] |

Metabolism and Excretion: In mammals, Metsulfuron-methyl is well-absorbed, rapidly metabolized, and primarily excreted via urine (71-95%).[7] Tissue accumulation is negligible.[7]

Ecotoxicology Data

| Organism Group | Endpoint | Value | Notes |

| Aquatic Plants | 8-day NOEC (Myriophyllum spicatum) | 0.054 µg/L | Most sensitive freshwater species.[10] |

| Aquatic Algae | 24-hour EC50 (Pseudokirchneriella subcapitata) | 64.8 µg/L | [10] |

| Fish | 96-hour LC50 (Rainbow Trout) | > 150 mg/L | Low toxicity. |

| Aquatic Invertebrates | 48-hour EC50 (Daphnia magna) | > 150 mg/L | Low toxicity. |

| Birds | Acute Oral LD50 (Bobwhite Quail) | > 2,510 mg/kg | Low toxicity. |

| Bees | Acute Contact LD50 | > 25 µ g/bee | Low toxicity. |

Experimental Protocols

Herbicide Efficacy Field Trial Protocol

This protocol is a generalized summary based on methodologies described in efficacy studies.[11][15][16]

-

Site Selection and Preparation : Select a field with uniform soil type and a known history of target weed infestation. Prepare the field according to standard agricultural practices for the test crop (e.g., wheat).

-

Experimental Design : Employ a Randomized Complete Block Design (RCBD) with at least three or four replications.[11][15]

-

Treatments :

-

Application : Apply the herbicide post-emergence at a specific crop and weed growth stage using a calibrated backpack sprayer or plot sprayer. Ensure uniform coverage.

-

Data Collection :

-

Weed Density and Biomass : At specified intervals (e.g., 30, 60, 90 days after treatment), count weed numbers per species in a quadrat (e.g., 1m²) placed randomly in each plot. Collect the above-ground weed biomass from the quadrat, dry it in an oven at 70°C for 72 hours, and weigh.

-

Crop Yield : At maturity, harvest the crop from a designated area within each plot to determine grain yield and biological yield.[15]

-

-

Data Analysis : Analyze data using Analysis of Variance (ANOVA). Calculate Weed Control Efficiency (WCE) using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed biomass in the control plot and WPT is the weed biomass in the treated plot.

Workflow Diagram

Caption: General workflow for a herbicide efficacy field trial.

Soil Invertebrate Reproduction Test (Based on OECD 222)

This protocol is a conceptual outline for assessing the ecotoxicological effects on non-target soil organisms.[17][18]

-

Test Organism : Use a standard species like the earthworm Eisenia andrei.[18]

-

Test Substrate : Prepare artificial soil according to OECD guidelines (sphagnum peat, kaolin clay, and industrial sand).

-

Test Substance Application : Spike the soil with a range of Metsulfuron-methyl concentrations, including a solvent control. Concentrations should bracket expected environmental concentrations.

-

Experimental Setup :

-

Introduce a set number of adult worms (with well-developed clitellum) into each test vessel containing the spiked soil.

-

Maintain controlled conditions (e.g., 20 ± 2°C, constant light).

-

Provide food at regular intervals.

-

-

Duration : The test typically runs for 56 days.

-

Endpoints :

-

Day 28 : Assess adult mortality and biomass change.

-

Day 56 : Sieve the soil to count the number of juvenile worms produced.

-

-

Data Analysis : Determine the ECx (concentration causing x% effect) and NOEC (No Observed Effect Concentration) for reproduction.

Conclusion

Metsulfuron-methyl (CAS 74223-18-0) is a highly effective sulfonylurea herbicide with a well-defined mechanism of action targeting the ALS enzyme in plants. Its agricultural and land management applications are extensive due to its high potency at low application rates. The compound demonstrates a favorable toxicological profile in mammals, characterized by low acute toxicity, though it is a severe eye irritant. For researchers, its specific and potent inhibition of a key plant enzyme offers a model for studying enzyme-inhibitor interactions. For drug development professionals, while not a therapeutic agent itself, the principles of its high specificity and systemic action against a biological pathway absent in mammals may provide conceptual parallels in the design of targeted therapies. high specificity and systemic action against a biological pathway absent in mammals may provide conceptual parallels in the design of targeted therapies.

References

- 1. nre.tas.gov.au [nre.tas.gov.au]

- 2. Metsulfuron-methyl - Wikipedia [en.wikipedia.org]

- 3. pomais.com [pomais.com]

- 4. pomais.com [pomais.com]

- 5. Metsulfuron Herbicide Usage and Its Impact on Weed Control in Agriculture [cnagrochem.com]

- 6. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pctrural.com.au [pctrural.com.au]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. waterquality.gov.au [waterquality.gov.au]

- 11. biochemjournal.com [biochemjournal.com]

- 12. youtube.com [youtube.com]

- 13. echem.com.au [echem.com.au]

- 14. researchgate.net [researchgate.net]

- 15. uludag.edu.tr [uludag.edu.tr]

- 16. Frontiers | Effects of the Herbicide Metsulfuron-Methyl on a Plant Community, Including Seed Germination Success in the F1 Generation [frontiersin.org]

- 17. Laboratory and field tests for risk assessment of metsulfuron-methyl-based herbicides for soil fauna [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Degradation Pathway of Dimethoxy Chlorimuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxy Chlorimuron, also identified as Chlorimuron Impurity 1, is a sulfonylurea compound. While specific data on this compound is limited, its structural similarity to other sulfonylurea herbicides, particularly those containing a dimethoxy-pyrimidine ring such as sulfosulfuron, azimsulfuron, and rimsulfuron, allows for the proposal of a likely degradation pathway. This technical guide synthesizes available information on the degradation of these analogous compounds to provide a comprehensive overview of the expected degradation mechanisms, metabolites, and analytical methodologies relevant to this compound.

The primary degradation route for sulfonylurea herbicides involves the cleavage of the sulfonylurea bridge, a reaction significantly influenced by environmental factors like pH and microbial activity. This guide will detail these processes, present quantitative data from related compounds to infer the degradation kinetics of this compound, and provide standardized experimental protocols for its analysis.

Proposed Degradation Pathway of this compound

The degradation of this compound is anticipated to proceed primarily through two main pathways: chemical hydrolysis and microbial degradation. Both pathways predominantly lead to the cleavage of the sulfonylurea bridge.

1. Chemical Hydrolysis:

The sulfonylurea bridge is susceptible to hydrolysis, with the rate being highly dependent on the pH of the medium. Acidic conditions generally accelerate the hydrolysis of sulfonylurea herbicides. The proposed primary metabolites from the hydrolysis of this compound are:

-

2-amino-4,6-dimethoxypyrimidine: Formed from the pyrimidine portion of the molecule.

-

A corresponding substituted benzenesulfonamide: Formed from the phenylsulfonyl portion of the molecule.

2. Microbial Degradation:

Soil microorganisms play a crucial role in the degradation of sulfonylurea herbicides. Various bacterial and fungal species have been identified that can utilize these compounds as a source of carbon and nitrogen. The microbial degradation pathway often mirrors chemical hydrolysis, involving the enzymatic cleavage of the sulfonylurea bridge. Further degradation of the initial metabolites can also occur.

Below is a proposed degradation pathway for this compound, visualized using the DOT language.

Quantitative Degradation Data of Structurally Similar Sulfonylurea Herbicides

The following table summarizes the degradation half-life (DT50) data for sulfonylurea herbicides that are structurally similar to this compound, providing an estimate of its potential persistence in various environmental conditions.

| Compound | Condition | pH | Temperature (°C) | Half-life (days) | Citation |

| Sulfosulfuron | Aqueous Solution | 4 | 25 | 7 | [1] |

| Aqueous Solution | 5 | 25 | 48 | [1] | |

| Aqueous Solution | 7 | 25 | 168 | [1] | |

| Aqueous Solution | 9 | 25 | 156 | [1] | |

| Aerobic Soil | 6.4 | 25 | 20 | [2] | |

| Rimsulfuron | Aqueous Solution | 5 | 25 | ~10.2 | [3] |

| Aqueous Suspension of Alluvial Soil | 8 | - | 7 | [4] | |

| Azimsulfuron | Microcosms and Batch Tests | - | - | Readily Biodegraded | [5] |

Experimental Protocols

A generalized experimental workflow for studying the degradation of this compound is outlined below. This protocol can be adapted for specific laboratory conditions and matrices (e.g., soil, water).

Detailed Methodologies:

1. Sample Preparation and Extraction (QuEChERS-based method): [6][7]

-

For Soil Samples:

-

Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add appropriate internal standards.

-

Shake vigorously for 1 minute.

-

Add the QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for another 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

For Water Samples:

-

Acidify the water sample to pH 4.5.[8]

-

Pass a known volume of the water sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

-

Elute the analytes from the cartridge with acetonitrile.

-

2. Clean-up (Dispersive Solid-Phase Extraction - d-SPE): [6]

-

Take an aliquot of the supernatant from the extraction step.

-

Add it to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

-

Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

-

The supernatant is then ready for analysis.

3. Analytical Determination:

-

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD): [6]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector scanning a relevant wavelength range (e.g., 230-280 nm).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [8][9][10]

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.

-

Mass Analyzer: Triple quadrupole or ion trap.

-

Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and identification of metabolites. Specific precursor-to-product ion transitions should be optimized for this compound and its expected metabolites.

-

This comprehensive guide provides a foundational understanding of the degradation pathway of this compound, based on current knowledge of structurally related sulfonylurea herbicides. The provided experimental protocols offer a robust starting point for researchers to develop and validate specific methods for its analysis in various environmental and biological matrices. Further research is necessary to definitively elucidate the degradation pathway and kinetics of this compound itself.

References

- 1. Sulfosulfuron | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Degradation in soil and water and ecotoxicity of rimsulfuron and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The microbial degradation of azimsulfuron and its effect on the soil bacterial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. High-performance liquid chromatography-tandem mass spectrometry method for quantifying sulfonylurea herbicides in human urine: reconsidering the validation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for Chlorimuron-ethyl

A Note on Terminology: The term "Dimethoxy Chlorimuron" is not a standard nomenclature for a registered herbicide. However, the widely used sulfonylurea herbicide, Chlorimuron-ethyl, contains a dimethoxypyrimidine moiety. It is highly probable that inquiries regarding "this compound" are referring to Chlorimuron-ethyl. These application notes and protocols are therefore focused on Chlorimuron-ethyl.

Chlorimuron-ethyl is a selective, pre- and post-emergence herbicide used for the control of broadleaf weeds in crops such as soybeans and peanuts.[1][2] It is a member of the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates.[3]

Mechanism of Action: Inhibition of Acetolactate Synthase

Chlorimuron-ethyl's herbicidal activity stems from its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[1][4] By blocking ALS, Chlorimuron-ethyl halts cell division and plant growth, ultimately leading to plant death.[1]

Experimental Protocols

Acetolactate Synthase (ALS) Inhibition Assay Protocol

This protocol is adapted from methodologies for determining ALS activity and its inhibition.[4][5]

Objective: To determine the inhibitory effect of Chlorimuron-ethyl on acetolactate synthase activity in plant tissue extracts.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible species)

-

Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5) containing 1 mM EDTA, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM dithiothreitol (DTT)

-

Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0) containing 20 mM MgCl2 and 2 mM thiamine pyrophosphate (TPP)

-

Substrate Solution: 100 mM sodium pyruvate in Assay Buffer

-

Chlorimuron-ethyl stock solution (in a suitable solvent like acetone or DMSO, with appropriate solvent controls)

-

Stop Solution: 6 N H2SO4

-

Color Reagent A: 0.5% (w/v) creatine

-

Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

-

Microplate reader

-

96-well microplates

Procedure:

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold Extraction Buffer using a mortar and pestle.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

-

-

Inhibition Assay:

-

In a 96-well microplate, add 10 µL of various concentrations of Chlorimuron-ethyl solution (or solvent control).

-

Add 40 µL of the enzyme extract to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

To initiate the reaction, add 50 µL of the Substrate Solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

-

Detection:

-

Stop the reaction by adding 25 µL of Stop Solution to each well.

-

Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.

-

Add 50 µL of Color Reagent A to each well.

-

Add 50 µL of Color Reagent B to each well.

-

Incubate at 60°C for 15 minutes for color development.

-

Measure the absorbance at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each Chlorimuron-ethyl concentration relative to the solvent control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

| Component | Volume (µL) | Concentration |

| Enzyme Extract | 40 | - |

| Chlorimuron-ethyl/Solvent | 10 | Variable |

| Substrate (Pyruvate) | 50 | 100 mM |

| Stop Solution (6N H2SO4) | 25 | - |

| Color Reagent A (Creatine) | 50 | 0.5% (w/v) |

| Color Reagent B (α-naphthol) | 50 | 5% (w/v) |

| Total Volume | 225 |

Synthesis of Chlorimuron-ethyl Intermediate: 2-Amino-4,6-dimethoxypyrimidine

The synthesis of Chlorimuron-ethyl involves the preparation of key intermediates, one of which is 2-amino-4,6-dimethoxypyrimidine. Several synthetic routes have been described in the literature.[6][7][8]

Protocol Outline for 2-Amino-4,6-dimethoxypyrimidine Synthesis:

This protocol is a generalized representation based on published methods.[7]

-

Cyclization to form 2-Amino-4,6-dihydroxypyrimidine:

-

Guanidine nitrate and diethyl malonate are reacted in the presence of a base, such as sodium methoxide, in a solvent like methanol.

-

The reaction mixture is typically heated under reflux.

-

The resulting 2-amino-4,6-dihydroxypyrimidine is isolated, for example, by adjusting the pH to precipitate the product.

-

-

Methylation to form 2-Amino-4,6-dimethoxypyrimidine:

-

The 2-amino-4,6-dihydroxypyrimidine is methylated. A greener approach utilizes dimethyl carbonate as the methylating agent, often in the presence of a catalyst.

-

The reaction is carried out at elevated temperatures in an autoclave.

-

The product, 2-amino-4,6-dimethoxypyrimidine, is purified by recrystallization from a suitable solvent like ethyl acetate.

-

The final synthesis of Chlorimuron-ethyl involves the reaction of 2-amino-4,6-dimethoxypyrimidine with an appropriate sulfonyl chloride derivative, specifically 2-(ethoxycarbonyl)benzenesulfonyl isocyanate or a related precursor.

Analytical Protocol: Determination of Chlorimuron-ethyl Residues in Soil by HPLC

This protocol provides a method for the extraction, cleanup, and quantification of Chlorimuron-ethyl residues in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is based on established procedures for sulfonylurea herbicide analysis.[9]

Procedure:

-

Sample Preparation and Extraction:

-

Weigh 100 g of soil into a centrifuge bottle.

-

Add 25 mL of 0.03 M phosphate buffer (pH 3.0) and 100 mL of ethyl acetate.

-

Shake the mixture for 15 minutes.

-

Centrifuge at 3000 RPM for 10 minutes.

-

Collect the ethyl acetate (supernatant) layer.

-

Repeat the extraction on the soil pellet and combine the supernatants.

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with acetonitrile.

-

Pass the combined ethyl acetate extract through the SPE cartridge.

-

Elute the Chlorimuron-ethyl from the cartridge with ethyl acetate.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Quantify the Chlorimuron-ethyl concentration by comparing the peak area to a calibration curve prepared from certified reference standards.

-

| Parameter | Condition 1[9] | Condition 2[3] |

| Column | Zorbax® SB-Cyano followed by Zorbax®-ODS | C18 |

| Mobile Phase | Isocratic: 35% Acetonitrile / 65% 0.03 M Phosphate Buffer (pH 3.0) | Gradient or Isocratic with Acetonitrile and acidified water |

| Flow Rate | Not specified | 1.0 mL/min (typical) |

| Detection | UV at 240 nm | Diode Array Detector (DAD) at 235-260 nm |

| Injection Volume | 200 µL | 20 µL (typical) |

Application Notes

-

Herbicidal Spectrum: Chlorimuron-ethyl is effective against a wide range of broadleaf weeds.

-

Phytotoxicity: The persistence of Chlorimuron-ethyl in the soil can be influenced by factors such as soil type, irrigation, and microbial activity, which may affect the phytotoxicity to subsequent crops.[5]

-

Environmental Fate: The degradation of Chlorimuron-ethyl in the environment occurs through both chemical hydrolysis and biodegradation.[10]

-

Resistance: As with other ALS-inhibiting herbicides, the development of resistance in weed populations is a concern.

References

- 1. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorimuron-ethyl (Ref: DPX F6025) [sitem.herts.ac.uk]

- 3. d-nb.info [d-nb.info]

- 4. Acetolactate Synthase (ALS) Activity Assay Kit - Profacgen [profacgen.com]

- 5. biogot.com [biogot.com]

- 6. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]

- 7. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. epa.gov [epa.gov]

- 10. Whole-Genome Sequencing of a Chlorimuron-Ethyl-Degrading Strain: Chenggangzhangella methanolivorans CHL1 and Its Degrading Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of Dimethoxy Chlorimuron

Disclaimer: The following analytical methods and protocols are primarily based on established and validated techniques for the closely related compound, chlorimuron-ethyl. Due to the structural similarity, these methods are expected to be highly applicable to Dimethoxy Chlorimuron with minor optimization. It is recommended that users perform method validation to ensure accuracy and precision for the specific matrix and analyte.

Introduction

This compound is a sulfonylurea herbicide that requires sensitive and reliable analytical methods for its detection in various environmental and biological matrices. This document provides detailed application notes and protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and an overview of potential Gas Chromatography-Mass Spectrometry (GC-MS) and electrochemical sensor applications.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analytical methods described. Data is adapted from studies on chlorimuron-ethyl.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Dynamic Range | Average Recovery (%) |

| HPLC-UV | Soil | 0.2 ppb[1] | 0.4 ppb[1] | 0.4 - 1.0 ppb[1] | 80 - 95%[2] |

| ELISA (icELISA-I) | Water | - | - | 1.6 - 84 ng/mL[3] | 74 - 114%[3] |

| ELISA (icELISA-II) | Water | - | - | 2.2 - 372 ng/mL[3] | 74 - 114%[3] |

| ELISA (icELISA-II) | Soil | - | - | - | 99 - 129%[3] |

| CI-ELISA | Soil | 2 ng/mL | 27 ng/mL | 1 - 1000 ng/mL | >93% (with IAC)[4] |

Experimental Protocols

Sample Preparation from Soil

This protocol describes the extraction and cleanup of this compound from soil samples, making them suitable for HPLC or ELISA analysis.

Materials:

-

Soil sample

-

Ethyl acetate

-

0.03 M Phosphate buffer (pH 3.0)

-

Acetonitrile (ACN)

-

Centrifuge and centrifuge bottles (250 mL)

-

Rotary evaporator or nitrogen evaporator

-

Solid Phase Extraction (SPE) C8 cartridges or Empore™ C8 extraction disks[1]

-

Vortex mixer

-

Syringe filters (0.22 µm)

Protocol:

-

Extraction:

-

Weigh 100 g of the soil sample into a 250 mL centrifuge bottle.[1]

-

Add 25 mL of 0.03 M phosphate buffer (pH 3.0) and 100 mL of ethyl acetate.[1]

-

Vortex thoroughly for 1 minute to ensure good mixing.

-

Shake the sample for 15 minutes on a mechanical shaker.[1]

-

Centrifuge at 3000 rpm for 10 minutes.[1]

-

Decant the ethyl acetate supernatant into a clean flask.

-

Repeat the extraction of the soil pellet with another 100 mL of ethyl acetate.

-

Combine the supernatants.

-

-

Cleanup (Solid Phase Extraction):

-

Condition a C8 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the combined ethyl acetate extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.

-

Elute the this compound from the cartridge with 10 mL of ethyl acetate.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness at 40°C using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis or a suitable buffer for ELISA.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.

-

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol provides a robust HPLC-UV method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). Alternatively, a Zorbax® SB-Cyano followed by a Zorbax®-ODS column in a column-switching setup can be used for enhanced cleanup.[1]

-

Mobile Phase:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution in the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis:

-

Inject the calibration standards, starting with the lowest concentration.

-

Inject the prepared samples.

-

Inject a quality control standard after every 10-15 samples to monitor system performance.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Quantify the amount of this compound in the samples using the calibration curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol outlines a competitive indirect ELISA (icELISA) for the detection of this compound. This method is highly sensitive and suitable for screening a large number of samples.

Materials:

-

Microtiter plates (96-well)

-

This compound specific monoclonal antibody[3]

-

Coating antigen (e.g., this compound-protein conjugate)

-

Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2 M H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Microplate reader

Protocol:

-

Coating:

-

Dilute the coating antigen in coating buffer.

-

Add 100 µL of the diluted coating antigen to each well of the microtiter plate.

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plate three times with wash buffer.

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Competitive Reaction:

-

Wash the plate three times with wash buffer.

-

Add 50 µL of the this compound standard or sample to each well.

-

Immediately add 50 µL of the diluted primary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Secondary Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of the TMB substrate solution to each well.

-

Incubate in the dark for 15-30 minutes at room temperature.

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Other Potential Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the confirmation of this compound, especially when coupled with a derivatization step to improve volatility and thermal stability. A common derivatization agent for sulfonylureas is diazomethane for methylation. The analysis would typically involve a non-polar capillary column and detection in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Electrochemical Sensors

Electrochemical sensors offer the potential for rapid, portable, and low-cost detection of this compound. A sensor could be developed based on a glassy carbon electrode modified with nanomaterials to enhance the electrochemical response. The detection would likely be based on the oxidation or reduction of the this compound molecule at the electrode surface, with the resulting current being proportional to its concentration. Techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) would be suitable for achieving low detection limits.

References

- 1. epa.gov [epa.gov]

- 2. Simultaneous determination of chlorimuron-ethyl and its major metabolites in soil and water by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a monoclonal antibody-based enzyme-linked immunosorbent assay for the herbicide chlorimuron-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Herbicide Studies: Focus on Chlorimuron-ethyl

A Note on "Dimethoxy Chlorimuron": The term "this compound" does not correspond to a standard, widely recognized herbicide. It is likely that this refers to Chlorimuron-ethyl , a sulfonylurea herbicide, which contains methoxy groups and is extensively used in agricultural research. This document will primarily focus on Chlorimuron-ethyl. Alternatively, the query may have intended to refer to DCMU (Diuron) , a phenylurea herbicide, which also has a history in herbicide studies. This document will focus on Chlorimuron-ethyl and provide a brief comparative overview of DCMU.

Introduction to Chlorimuron-ethyl

Chlorimuron-ethyl is a selective, post-emergence sulfonylurea herbicide used to control broadleaf weeds and some sedges in crops like soybeans and peanuts.[1][2] Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and, consequently, plant growth.[3] Inhibition of ALS leads to the cessation of cell division and eventual death of susceptible plants.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application and effects of Chlorimuron-ethyl.

Table 1: Efficacy of Chlorimuron-ethyl on Weed Control in Soybean [4][5]

| Treatment | Application Rate (g/ha) | Weed Control Efficacy (%) | Soybean Grain Yield (t/ha) |

| Weedy Check | - | 0 | - |

| Chlorimuron-ethyl | 12 | Marginal reduction | - |

| Chlorimuron-ethyl | 24 | - | - |

| Chlorimuron-ethyl + Mechanical Weeding | 24 | 83.0 (at 45 DAS) | 1.61 |

| Chlorimuron-ethyl | 72 | More pronounced reduction | - |

| Two Hand Weedings (20 & 40 DAS) | - | - | 1.69 |

| Chlorimuron-ethyl (3 or 7 DAS) | 9 | - | At par with weed-free |

| Chlorimuron-ethyl (15 DAS) | 9 | Less effective | - |

DAS: Days After Sowing

Table 2: Phytotoxicity of Herbicides on Castor Beans [2]

| Herbicide Treatment (Pre-emergence) | Application Rate (g/ha) | Phytotoxicity Symptoms (20 DAA) |

| Trifluralin | 1800 | No symptoms |

| Clomazone | 750 | Mild chlorosis |

| Clomazone + Trifluralin | 750 + 1800 | Significantly higher symptoms than other treatments (mild chlorosis) |

| Clomazone + Pendimethalin | 750 + 1500 | Significantly higher symptoms than other treatments (mild chlorosis) |

| All followed by Chlorimuron-ethyl (15 g/ha) post-emergence |

DAA: Days After Application

Table 3: Soil Persistence and Phytotoxicity of Chlorimuron-ethyl to Corn [6][7]

| Soil Type | Irrigation Regime | Application Timing (Days Before Seeding) | Chlorimuron-ethyl Rate (g/ha) | Effect on Corn |

| Sandy | Daily | 30, 60, 90 | 20 | Reduced persistence, less damage |

| Clay | Daily | 30, 60, 90 | 20 | Increased persistence, more damage |

| Sandy | No Irrigation | 30, 60, 90 | 20 | Increased persistence, more damage |

| Clay | No Irrigation | 30, 60, 90 | 20 | Increased persistence, more damage |

Experimental Protocols

Protocol for Herbicide Efficacy Testing in a Greenhouse/Field Setting

This protocol outlines a general procedure for evaluating the efficacy of Chlorimuron-ethyl on target weed species.

Objective: To determine the dose-response of target weeds to Chlorimuron-ethyl and assess crop tolerance.

Materials:

-

Chlorimuron-ethyl herbicide formulation

-

Target weed seeds/seedlings

-

Crop seeds (e.g., soybean)

-

Pots or designated field plots

-

Potting mix or field soil

-

Spraying equipment (track sprayer or boom sprayer)[8]

-

Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)

-

Calipers, rulers, and equipment for biomass measurement (drying oven, balance)

Procedure:

-

Plant Material Preparation:

-

Sow weed and crop seeds in pots or field plots.

-

Allow plants to grow to the desired stage for application (e.g., 2-leaf stage for most weeds).[8]

-

-

Herbicide Application:

-

Prepare a series of herbicide concentrations. For crop tolerance, include rates up to twice the recommended label rate.[9][10] For efficacy, a range of lower and the recommended rates should be tested.[9]

-

Apply the herbicide using a calibrated sprayer to ensure uniform coverage.[8]

-

Include an untreated control for comparison.

-

-

Experimental Design:

-

Use a randomized complete block design with at least three to four replications.

-

-

Data Collection:

-

Assess visual phytotoxicity at regular intervals (e.g., 7, 14, 21, and 28 days after application - DAA).[8] Use a rating scale (e.g., 0% = no injury, 100% = complete death).

-

Measure plant height and other growth parameters.

-

At the end of the experiment (e.g., 28-35 DAA for post-emergence studies), harvest the above-ground biomass.[8]

-

Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.[11]

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

-

Calculate the GR50 (the herbicide dose required to reduce plant growth by 50%) for dose-response studies.

-

Protocol for In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of Chlorimuron-ethyl on the ALS enzyme.

Objective: To quantify the inhibition of ALS activity by Chlorimuron-ethyl.

Materials:

-

Chlorimuron-ethyl

-

Plant tissue rich in ALS (e.g., young leaves of susceptible plants)

-

Extraction buffer

-

Substrate (pyruvate)

-

Cofactors (Thiamine pyrophosphate - TPP, MgCl2, FAD)

-

Reaction termination solution (e.g., H2SO4)

-

Creatine and α-naphthol for colorimetric detection of acetoin

-

Spectrophotometer

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in a cold extraction buffer.

-

Centrifuge the homogenate and collect the supernatant containing the crude enzyme extract.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the enzyme extract, substrates, and cofactors.

-

Add different concentrations of Chlorimuron-ethyl to the reaction mixtures. Include a control without the inhibitor.

-

Incubate the reaction mixtures at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the termination solution.

-

The termination solution will decarboxylate the product of the ALS reaction (acetolactate) to acetoin.

-

Add creatine and α-naphthol to develop a colored complex with acetoin.

-

Measure the absorbance of the colored product using a spectrophotometer at a specific wavelength (e.g., 525 nm).

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each Chlorimuron-ethyl concentration compared to the control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Visualizations

Signaling Pathway of Chlorimuron-ethyl Action

Caption: Mechanism of action of Chlorimuron-ethyl.

Experimental Workflow for Herbicide Efficacy Study

Caption: Workflow for a typical herbicide efficacy study.

Comparative Overview: Chlorimuron-ethyl vs. DCMU (Diuron)

While Chlorimuron-ethyl inhibits amino acid synthesis, DCMU (Diuron) has a different mode of action.

-

DCMU (Diuron): Belongs to the phenylurea class of herbicides.[12]

-

Mechanism of Action: DCMU is a potent inhibitor of photosynthesis. It blocks the plastoquinone binding site of Photosystem II (PSII), thereby interrupting the photosynthetic electron transport chain.[12] This prevents the conversion of light energy into chemical energy (ATP and NADPH).[12]

-